molecular formula C21H20N2O3S B11678914 N-(4-hydroxy-2,6-dimethylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

N-(4-hydroxy-2,6-dimethylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No.: B11678914
M. Wt: 380.5 g/mol
InChI Key: NMGFXXHVILZWNZ-UHFFFAOYSA-N
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Description

“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-2,6-dimethylphenylamine and phenylsulfonyl chloride. The reaction conditions may involve:

    Step 1: Nitration of 4-hydroxy-2,6-dimethylphenylamine to introduce the nitro group.

    Step 2: Reduction of the nitro group to an amine group.

    Step 3: Reaction with phenylsulfonyl chloride to form the sulfonamide linkage.

    Step 4: Coupling with benzenecarboximidamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may yield a sulfide.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide
  • N-(2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide
  • N-(4-hydroxy-2,6-dimethylphenyl)-N’-(methylsulfonyl)benzenecarboximidamide

Uniqueness

“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” is unique due to the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and application.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-(4-hydroxy-2,6-dimethylphenyl)benzenecarboximidamide

InChI

InChI=1S/C21H20N2O3S/c1-15-13-18(24)14-16(2)20(15)22-21(17-9-5-3-6-10-17)23-27(25,26)19-11-7-4-8-12-19/h3-14,24H,1-2H3,(H,22,23)

InChI Key

NMGFXXHVILZWNZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C)O

Canonical SMILES

CC1=CC(=CC(=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C)O

Origin of Product

United States

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